![molecular formula C21H31N3O2 B2645865 N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopentanecarboxamide CAS No. 921895-39-8](/img/structure/B2645865.png)
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopentanecarboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound includes an indole nucleus, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature . The compound also contains a morpholinoethyl group and a cyclopentanecarboxamide group.Scientific Research Applications
Chemical Synthesis and Characterization
N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclopentanecarboxamide is a compound that can be synthesized through various chemical pathways. Studies have explored the nucleophilic behavior of morpholinoenamines, leading to different reactivities and the synthesis of novel derivatives. For instance, 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine has been used in the synthesis of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, showcasing the versatility of related compounds in chemical synthesis (Aghekyan et al., 2009).
Reaction Mechanisms and Solvent Effects
The reaction mechanisms and solvent effects on compounds structurally similar to this compound have been investigated. For example, the reaction of 2,6-dibromocyclohexanone with morpholine reveals how solvent choice can drastically affect the outcome, leading to different products depending on whether chloroform or HMPA is used (SatoKikumasa et al., 1975).
Potential Biological Activities
Research on compounds with similar structures has also delved into potential biological activities. For instance, enaminones synthesized from cyclic beta-dicarbonyl precursors have shown potent anticonvulsant activity with minimal neurotoxicity, indicating the potential therapeutic applications of these compounds (Edafiogho et al., 1992). Moreover, morpholine derivatives have been evaluated as inhibitors against enzymes like xanthine oxidase, highlighting their potential in treating conditions such as gout and inflammation (Šmelcerović et al., 2013).
Antimicrobial Properties
The synthesis and antimicrobial activity of compounds like 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione, which share a similar structural motif with this compound, have been explored. Such compounds exhibit a broad spectrum of antimicrobial activities, potentially paving the way for new pharmacological applications (Yancheva et al., 2012).
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-23-9-8-18-14-17(6-7-19(18)23)20(24-10-12-26-13-11-24)15-22-21(25)16-4-2-3-5-16/h6-7,14,16,20H,2-5,8-13,15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBBMXOIBVBDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CCCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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